molecular formula C25H23ClN4O4S B11970367 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide CAS No. 303092-78-6

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11970367
CAS No.: 303092-78-6
M. Wt: 511.0 g/mol
InChI Key: FIIKAWYBIDOEAL-UVHMKAGCSA-N
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Preparation Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 4-hydroxy-3,5-dimethoxybenzaldehyde under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. The chlorobenzyl group enhances its binding affinity, while the thioether linkage and the hydrazide moiety contribute to its overall activity .

Comparison with Similar Compounds

Similar compounds include:

These compounds share a similar benzimidazole core but differ in the substituents attached to the core, which can significantly impact their chemical and biological properties.

Properties

CAS No.

303092-78-6

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O4S/c1-33-21-11-16(12-22(34-2)24(21)32)13-27-29-23(31)15-35-25-28-19-9-5-6-10-20(19)30(25)14-17-7-3-4-8-18(17)26/h3-13,32H,14-15H2,1-2H3,(H,29,31)/b27-13+

InChI Key

FIIKAWYBIDOEAL-UVHMKAGCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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